Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
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Overview
Description
Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used as core scaffolds in medicinal chemistry . This compound features a pyridazine ring substituted with an ethyl ester group at the 3-position and a benzyloxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-hydroxy-3-pyridazinecarboxylic acid with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then esterified with ethanol in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form a dihydropyridazine derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, while the pyridazine ring contributes to its overall stability and reactivity. This compound can modulate various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-3-carboxamide share structural similarities with Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate.
Pyrazole Derivatives: Pyrazole-based compounds also exhibit similar pharmacological activities and are used in similar applications
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxy and ethyl ester groups enhances its versatility in various chemical reactions and its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C14H14N2O3 |
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Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 5-phenylmethoxypyridazine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-2-18-14(17)13-8-12(9-15-16-13)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
UUSDORDSDYDLJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=CC(=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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